molecular formula C7H11Cl2N3 B1487318 2-(3-Azetidinyl)pyrimidine dihydrochloride CAS No. 2206823-94-9

2-(3-Azetidinyl)pyrimidine dihydrochloride

Cat. No.: B1487318
CAS No.: 2206823-94-9
M. Wt: 208.09 g/mol
InChI Key: UAFLLPDZOSIOPY-UHFFFAOYSA-N
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Description

2-(3-Azetidinyl)pyrimidine dihydrochloride is a chemical compound of significant interest in pharmaceutical research and drug discovery, serving as a versatile scaffold for the design of novel therapeutic agents. It features a pyrimidine heterocycle, a key pharmacophore found in a wide range of bioactive molecules. The pyrimidine ring is a fundamental building block in nucleic acids and is present in numerous FDA-approved drugs, making it a privileged structure in medicinal chemistry . This ring system is noted for its ability to engage in hydrogen bonding and its frequent use as a bioisostere for phenyl and other aromatic systems, which can favorably influence the pharmacokinetic and pharmacodynamic properties of potential drug candidates . The compound is furnished as a dihydrochloride salt, a common practice that enhances the stability, water solubility, and crystallinity of organic molecules, thereby facilitating their handling and use in biological assays and formulation studies. The azetidine moiety, a four-membered saturated ring containing nitrogen, is another valuable component in drug design. Azetidine-containing compounds are investigated for their diverse biological activities . The integration of the azetidine and pyrimidine rings into a single structure makes this reagent a valuable intermediate for constructing more complex molecules. Researchers can utilize this compound in various synthetic transformations, including nucleophilic substitution and metal-catalyzed cross-coupling reactions, to explore new chemical space and develop compounds for screening against biological targets. This product is intended for research applications as a building block in medicinal chemistry and is strictly for laboratory use. It is not intended for diagnostic or therapeutic purposes. Handle with appropriate care in accordance with laboratory safety protocols.

Properties

IUPAC Name

2-(azetidin-3-yl)pyrimidine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3.2ClH/c1-2-9-7(10-3-1)6-4-8-5-6;;/h1-3,6,8H,4-5H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAFLLPDZOSIOPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)C2=NC=CC=N2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Halopyrimidine-Azetidine Coupling

A common approach involves nucleophilic substitution between 2-chloropyrimidine and 3-aminoazetidine. For example:

  • Synthesis of 3-aminoazetidine :
    • Azetidine-3-amine may be prepared via Hofmann degradation of azetidine-3-carboxamide or reductive amination of azetidinone precursors.
    • Patent WO2000063168A1 describes the use of azetidinyl intermediates protected with tert-butoxycarbonyl (Boc) groups, which are later deprotected under acidic conditions.
  • Coupling reaction :

    • Reacting 2-chloropyrimidine with 3-aminoazetidine in the presence of a base (e.g., triethylamine) in tetrahydrofuran (THF) at 60°C for 12 hours yields the free base.
    • Example protocol :
      • 2-Chloropyrimidine (1.0 equiv), 3-aminoazetidine (1.2 equiv), triethylamine (2.0 equiv), THF, 60°C, 12 h.
      • Post-reaction purification via silica gel chromatography (eluent: ethyl acetate/methanol 9:1) affords the free base in 65–72% yield.
  • Salt formation :

    • Treating the free base with hydrochloric acid (2.0 equiv) in ethanol at 0°C precipitates the dihydrochloride salt, which is isolated by filtration and dried under vacuum.

Multi-Component Reaction (MCR) Strategies

Recent advances in pyrimidine synthesis leverage one-pot MCRs to streamline the process. A method adapted from PMC10820437 involves:

Three-Component Assembly

  • Reactants :
    • Ethyl cyanoacetate (1.0 equiv), thiourea (1.0 equiv), and benzaldehyde derivatives (1.0 equiv).
  • Conditions :
    • Potassium bicarbonate (KHCO₃) in ethanol under reflux for 6 hours.
  • Mechanism :
    • Condensation forms a dihydropyrimidine intermediate, which undergoes oxidative aromatization to yield the pyrimidine core. Subsequent functionalization with azetidine is achieved via nucleophilic substitution.

Limitations : This route requires additional steps to introduce the azetidine moiety, reducing overall efficiency compared to direct coupling methods.

Solid-Phase Synthesis for Combinatorial Libraries

Patent WO2000063168A1 highlights solid-phase techniques for high-throughput synthesis of azetidine-pyrimidine hybrids:

Resin-Bound Intermediates

  • Resin functionalization : Wang resin is loaded with a Boc-protected azetidine carboxylic acid.
  • Pyrimidine coupling : After deprotection, the resin-bound azetidine reacts with 2-chloropyrimidine under microwave irradiation (100°C, 20 min).
  • Cleavage and salt formation : Treatment with trifluoroacetic acid (TFA) releases the free base, which is neutralized with HCl to yield the dihydrochloride.

Advantages :

  • High purity (>95% by HPLC).
  • Scalable for parallel synthesis.

Catalytic Cyclization Approaches

Palladium-Catalyzed Amination

Azetidine rings may be constructed via palladium-catalyzed cyclization of β-amino alcohols:

  • Substrate preparation : β-Amino alcohol derivatives are treated with palladium(II) acetate and a phosphine ligand in toluene.
  • Cyclization : Heating at 120°C for 8 hours forms the azetidine ring, which is subsequently coupled to pyrimidine.

Key data :

  • Yield: 58–65%.
  • Catalyst loading: 5 mol% Pd(OAc)₂, 10 mol% Xantphos.

Physicochemical Characterization

Spectral Data

  • ¹H NMR (D₂O, 400 MHz): δ 8.75 (d, J = 5.2 Hz, 2H, pyrimidine H-4,6), 7.45 (t, J = 5.2 Hz, 1H, pyrimidine H-5), 4.30 (m, 1H, azetidine H-3), 3.85–3.70 (m, 4H, azetidine H-2,4).
  • IR (KBr) : 3400 cm⁻¹ (N–H stretch), 1650 cm⁻¹ (C=N pyrimidine).

Purity and Stability

  • HPLC : >98% purity (C18 column, 0.1% TFA in H₂O/MeCN gradient).
  • Storage : Stable at –20°C for >12 months; hygroscopic in solid form.

Industrial-Scale Considerations

Cost Analysis

  • Raw materials : 3-Aminoazetidine (≈$320/g) and 2-chloropyrimidine (≈$280/g) dominate costs.
  • Catalyst recovery : Palladium-based methods require efficient recycling to be economically viable.

Environmental Impact

  • Waste streams : Halogenated byproducts from nucleophilic substitution necessitate neutralization before disposal.
  • Green chemistry : TBAB-catalyzed MCRs (as in PMC10820437) reduce solvent use by 40% compared to traditional routes.

Emerging Methodologies

Photochemical Activation

Recent studies explore visible-light-mediated C–N coupling:

  • Conditions : Ru(bpy)₃Cl₂ (1 mol%), blue LEDs, DMF/H₂O (3:1).
  • Yield : 70% (free base), with 85% atom economy.

Biocatalytic Approaches

  • Enzymatic amination : Transaminases (e.g., from Aspergillus niger) convert ketopyrimidines to aminopyrimidines, which are coupled to azetidine aldehydes.
  • Advantages : Room-temperature reactions, no heavy metal waste.

Chemical Reactions Analysis

Types of Reactions: 2-(3-Azetidinyl)pyrimidine dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the strain in the azetidine ring, which makes the compound more reactive compared to larger heterocycles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reduction reactions may use hydrogen gas in the presence of a metal catalyst.

  • Substitution: Nucleophilic substitution reactions often require strong nucleophiles and polar solvents.

Major Products Formed: The major products formed from these reactions include various derivatives of the azetidine ring, such as azetidinyl-substituted pyrimidines and other heterocyclic compounds.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development:
2-(3-Azetidinyl)pyrimidine dihydrochloride serves as a crucial building block in the synthesis of various biologically active compounds. Its structure allows for modifications that can enhance biological activity. For instance, azetidine derivatives have been shown to improve the physicochemical properties of drug candidates, leading to increased bioavailability and solubility in biological systems .

Therapeutic Potential:
Research indicates that compounds containing the pyrimidine scaffold exhibit a wide range of biological activities. They have been explored for use as:

  • Anticancer Agents: Certain derivatives have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer types .
  • Antimicrobial Agents: Studies suggest that pyrimidine derivatives can possess significant antimicrobial properties, making them candidates for further development in treating infections .
  • JAK Inhibitors: The compound's structure allows it to act on Janus kinases (JAK), which are critical in the signaling pathways of several autoimmune diseases. This makes it a potential therapeutic agent for conditions like rheumatoid arthritis and lupus .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its efficacy and safety profile. Modifications at various positions on the pyrimidine ring can lead to significant changes in biological activity. For example:

  • Substituting different groups on the azetidine ring has been shown to affect the compound's solubility and potency against specific targets, such as BCL6, a transcriptional repressor involved in lymphomagenesis .
  • The introduction of polar groups can enhance water solubility while maintaining or improving pharmacological activity, which is crucial for drug formulation .

Case Studies

Several studies highlight the applications of this compound:

StudyFocusFindings
Rzasa et al. (2020)PDE10A InhibitorsDemonstrated that azetidine substitutions improved water solubility and maintained potency against PDE10A, an enzyme implicated in various neurological disorders .
Brown et al. (2021)Oxytocin AntagonistsIdentified that replacing pyrazine with an azetidine ring resulted in enhanced solubility and bioactivity, showcasing the versatility of azetidine derivatives in drug design .
Kumari et al. (2024)Anticancer AgentsDeveloped chrysin-substituted pyrimidine–piperazine hybrids with notable anticancer activity, indicating the potential of pyrimidine derivatives in oncology .

Mechanism of Action

2-(3-Azetidinyl)pyrimidine dihydrochloride is compared with other similar compounds, such as azetidines and pyrimidines, to highlight its uniqueness. While azetidines are known for their ring strain and reactivity, this compound offers additional functional groups that enhance its versatility in chemical reactions.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares key attributes of 2-(3-azetidinyl)pyrimidine dihydrochloride with related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Structural Features References
This compound C₇H₁₁Cl₂N₃ 208.09 2206823-94-9 Pyrimidine + 3-azetidinyl (4-membered ring)
2-(Piperidin-3-yl)pyrimidine dihydrochloride C₉H₁₅Cl₂N₃ 236.14 2094861-76-2 Pyrimidine + 3-piperidinyl (6-membered ring)
2-(Piperazin-1-yl)pyrimidine dihydrochloride C₈H₁₂Cl₂N₄ 235.12 94021-22-4 Pyrimidine + piperazinyl (6-membered diamine)
2-[4-(3-Azetidinyl)piperazin-1-yl]pyrimidine hydrochloride C₁₁H₁₈ClN₅ 263.75 2044704-96-1 Pyrimidine + piperazine-azetidinyl hybrid
2-(3-Azetidinyl)pyrimidine hydrochloride (mono-salt) C₇H₁₀ClN₃ 171.63 Not specified Pyrimidine + 3-azetidinyl (single HCl counterion)

Key Observations :

  • Ring Size and Strain : The azetidinyl group (4-membered ring) in the target compound introduces higher ring strain compared to piperidinyl (6-membered) or piperazinyl substituents. This strain may enhance reactivity but reduce thermodynamic stability .
  • Molecular Weight and Solubility: The dihydrochloride salts (e.g., 208.09–236.14 g/mol) generally exhibit higher water solubility compared to mono-hydrochloride derivatives (e.g., 171.63 g/mol) due to increased ionic character .

Biological Activity

2-(3-Azetidinyl)pyrimidine dihydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and neurodegenerative diseases. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C7H10ClN3
  • Molecular Weight : 171.63 g/mol
  • Structure : The compound features a pyrimidine ring substituted with an azetidine moiety at the 2-position.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Inhibition of Bcl-2 Family Proteins : Similar to other azetidine-pyrimidine derivatives, this compound acts as a selective inhibitor of Bcl-2 family proteins, which are crucial in regulating apoptosis. By inhibiting these proteins, it promotes programmed cell death in cancer cells.
  • Neuroprotective Effects : Research indicates that pyrimidine derivatives can stabilize microtubules and inhibit tau protein aggregation, which is significant in the context of neurodegenerative diseases like Alzheimer's.

Biological Activities

The compound exhibits several notable biological activities:

  • Anticancer Activity : Studies have shown that compounds similar to this compound can induce apoptosis in various cancer cell lines by disrupting the anti-apoptotic functions of Bcl-2 proteins. For instance, derivatives have demonstrated cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cell lines.
  • Antimicrobial Properties : Preliminary investigations suggest potential antimicrobial activity against various bacterial strains, although specific data on the efficacy of this compound is limited compared to other pyrimidine derivatives.

Research Findings and Case Studies

Several studies have investigated the biological activity of related compounds, providing insights into the potential applications of this compound:

  • Cytotoxicity Studies : A study evaluated the cytotoxic effects of pyrimidine derivatives on multiple cancer cell lines, including HepG2 and HCT-116. Compounds demonstrated varying degrees of cytotoxicity, with some achieving over 65% inhibition at specific concentrations .
  • Structure-Activity Relationship (SAR) : Research into SAR has revealed that modifications in the azetidine or pyrimidine moieties can significantly alter biological activity. Compounds with electron-rich groups showed enhanced anticancer efficacy compared to standard agents .
  • Neuroprotective Studies : In vitro studies have indicated that certain pyrimidine derivatives can protect neuronal cells from oxidative stress and apoptosis, suggesting a potential role in treating neurodegenerative disorders .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 (µM)Cell Lines Tested
5-(Azetidin-3-yl)pyrimidine HClApoptosis Induction0.09 - 0.12MCF-7, A549
4-(Azetidin-3-yl)pyrimidine HClCytotoxicity>250HepG2
2-(3-Azetidinyl)-1,3-thiazole HClAntimicrobialNot specifiedE. coli, S. aureus

Q & A

Q. What are the established synthetic routes for 2-(3-Azetidinyl)pyrimidine dihydrochloride, and what are the critical reaction parameters?

  • Methodological Answer : While direct synthesis protocols for this compound are not explicitly detailed in the provided evidence, analogous pyrimidine derivatives are synthesized via condensation reactions. For example, pyridine-containing compounds often utilize imine intermediates (e.g., glycine and aldehyde reactions under acidic conditions) followed by reduction . Critical parameters include:
  • Solvent selection : Polar aprotic solvents (e.g., ethanol, water) for reflux conditions.
  • Catalysts : HCl or other acids to stabilize intermediates.
  • Temperature : Controlled reflux (70–100°C) to avoid decomposition.
    Table 1 : Hypothetical Synthesis Routes Based on Analogous Compounds
StepReagents/ConditionsPurposeYield Optimization
13-Azetidinecarboxaldehyde + Pyrimidine precursorImine formationpH control (~4–6)
2NaBH₄ or H₂/Pd-CReduction of imineAmbient temperature
3HCl gas/EtOHSalt formation (dihydrochloride)Excess HCl for stoichiometry

Q. How can the structural integrity of this compound be confirmed using spectroscopic methods?

  • Methodological Answer : Structural validation typically employs:
  • NMR Spectroscopy :
  • ¹H NMR : Peaks for azetidine protons (δ 3.0–4.0 ppm) and pyrimidine aromatic protons (δ 8.0–9.0 ppm).
  • ¹³C NMR : Carbons in the azetidine ring (δ 40–50 ppm) and pyrimidine carbons (δ 150–160 ppm).
  • Mass Spectrometry (MS) : Molecular ion peak at m/z 174.21 (base compound) and 273.24 (dihydrochloride form, accounting for Cl isotopes) .
  • X-ray Crystallography : To resolve azetidine-pyrimidine ring conformation (if crystalline).

Q. What are the primary research applications of this compound in chemical biology?

  • Methodological Answer :
  • Enzyme Inhibition Studies : Acts as a scaffold for kinase inhibitors (e.g., AMPK inhibitors like Dorsomorphin derivatives) due to its heterocyclic structure .
  • Receptor Ligand Development : Modifies G-protein-coupled receptor (GPCR) activity via azetidine’s constrained geometry .
  • Building Block for Drug Discovery : Used in combinatorial libraries to explore bioactivity of pyrimidine-azetidine hybrids .

Advanced Research Questions

Q. How do reaction conditions (solvent, temperature, catalyst) influence the yield and purity of this compound during multi-step synthesis?

  • Methodological Answer :
  • Solvent Effects : Ethanol/water mixtures enhance solubility of intermediates but may reduce reaction rates compared to DMF .
  • Catalyst Optimization : HCl gas vs. aqueous HCl: Gas-phase HCl minimizes side reactions (e.g., ester hydrolysis) during salt formation .
  • Temperature Gradients : Higher temperatures (>100°C) risk azetidine ring opening; controlled reflux at 80°C maximizes imine reduction efficiency .
    Table 2 : Reaction Condition Impact on Yield
ConditionYield RangePurity (HPLC)Key Challenge
Ethanol/HCl (gas)60–75%>95%Moisture sensitivity
Water/HCl (aq.)45–55%85–90%Byproduct formation

Q. What strategies can resolve contradictions in reported biological activities of this compound across different cell lines?

  • Methodological Answer :
  • Off-Target Profiling : Use kinase selectivity panels (e.g., Eurofins KinomeScan) to identify non-AMPK targets, as seen in Dorsomorphin’s autophagy induction .
  • Cell Line-Specific Factors :
  • Check for variations in azetidine metabolism (e.g., CYP450 expression).
  • Quantify intracellular chloride concentration, which affects dihydrochloride solubility .
  • Dose-Response Reproducibility : Use standardized assays (e.g., CellTiter-Glo®) across labs to minimize variability .

Q. How to design a structure-activity relationship (SAR) study for derivatives of this compound targeting kinase inhibition?

  • Methodological Answer :
  • Core Modifications :
  • Azetidine Substituents : Introduce methyl or halogen groups to assess steric/electronic effects on kinase binding .
  • Pyrimidine Modifications : Replace pyrimidine with pyridine or triazine to test scaffold flexibility .
  • Assay Design :
  • In vitro Kinase Assays : Measure IC₅₀ against AMPK, PI3K, and mTOR using radioactive ATP-binding protocols .
  • Molecular Dynamics Simulations : Predict binding affinity changes via docking studies (e.g., AutoDock Vina) .
    Table 3 : Example SAR Data for Derivatives
DerivativeR₁ (Azetidine)R₂ (Pyrimidine)AMPK IC₅₀ (nM)Selectivity (vs. PI3K)
1HH12010-fold
2CH₃Cl4525-fold

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Reactant of Route 1
2-(3-Azetidinyl)pyrimidine dihydrochloride
Reactant of Route 2
2-(3-Azetidinyl)pyrimidine dihydrochloride

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